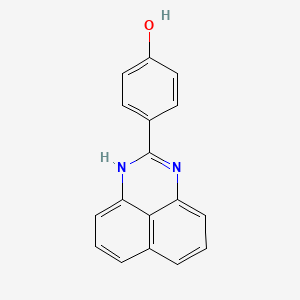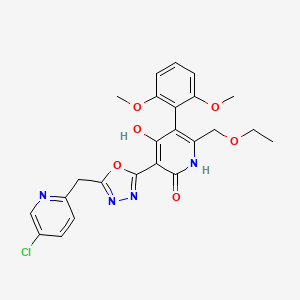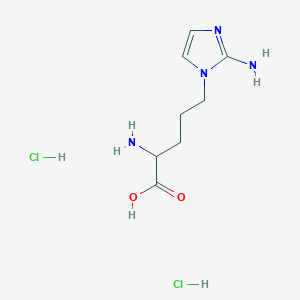
ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate (ECCOBO) is a cyclopropane-containing carboxylic acid ester that has recently been studied for its potential applications in scientific research and laboratory experiments. As a relatively novel compound, ECCOBO has been found to possess a variety of biochemical and physiological effects, as well as a range of advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate has been studied for its potential applications in scientific research and laboratory experiments. It has been found to possess a variety of biochemical and physiological effects, which have been explored in a range of studies. For example, ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate has been used as a model compound to study the effects of cyclopropane-containing compounds on the activity of enzymes, such as acetylcholinesterase. Additionally, ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate has been studied for its potential use as a drug delivery system, due to its ability to form stable complexes with a range of drugs.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate is not yet fully understood. However, it is believed that the cyclopropane moiety of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate plays an important role in its biochemical and physiological effects. It is thought that the cyclopropane moiety of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate can interact with various proteins, enzymes, and receptors in the body, resulting in a variety of effects, such as inhibition of enzyme activity and modulation of receptor function. Additionally, the cyclopropane moiety may also be involved in the formation of stable complexes with drugs, which can be used for drug delivery.
Biochemical and Physiological Effects
ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate has been found to possess a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate has been found to modulate the activity of various receptors, such as the muscarinic acetylcholine receptor and the serotonin receptor. Furthermore, ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate has been found to possess anti-inflammatory and analgesic effects, as well as anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate is its relatively low cost, which makes it an attractive option for use in laboratory experiments. Additionally, ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate can form stable complexes with a range of drugs, which can be used for drug delivery. However, one of the main limitations of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate is its relatively low solubility, which can make it difficult to use in some laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the study of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate. For example, further research could be conducted to better understand the mechanism of action of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate and its biochemical and physiological effects. Additionally, further studies could be conducted to explore the potential use of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate as a drug delivery system. Furthermore, research could be conducted to investigate the potential use of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, further research could be conducted to improve the solubility of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate, which would make it more suitable for use in laboratory experiments.
Métodos De Síntesis
Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate can be synthesized in a two-step process involving the reaction of ethyl 2-cyclopropanecarboxylate with 4-cyclopropyl-4-oxobutanoic acid. The first step involves the reaction of ethyl 2-cyclopropanecarboxylate with 4-cyclopropyl-4-oxobutanoic acid in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces a cyclopropane-containing carboxylic acid ester, which is then purified and isolated by distillation. The second step involves the conversion of the isolated ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate into its desired form, such as a crystalline solid or a liquid, by a process known as recrystallization.
Propiedades
IUPAC Name |
ethyl 2-(cyclopropanecarbonyl)-4-cyclopropyl-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-17-13(16)10(12(15)9-5-6-9)7-11(14)8-3-4-8/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWDXROWIXFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B6602743.png)




![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)

![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)
![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)



